Ethyl 2-nitronicotinate Ethyl 2-nitronicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17455322
InChI: InChI=1S/C8H8N2O4/c1-2-14-8(11)6-4-3-5-9-7(6)10(12)13/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol

Ethyl 2-nitronicotinate

CAS No.:

Cat. No.: VC17455322

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-nitronicotinate -

Specification

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
IUPAC Name ethyl 2-nitropyridine-3-carboxylate
Standard InChI InChI=1S/C8H8N2O4/c1-2-14-8(11)6-4-3-5-9-7(6)10(12)13/h3-5H,2H2,1H3
Standard InChI Key QVLJJCGMFUFSRB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=CC=C1)[N+](=O)[O-]

Introduction

Structural Elucidation and Molecular Properties

Comparative Structural Analysis

CompoundMolecular FormulaSubstituents (Position)Molecular Weight (g/mol)
Ethyl 2-nitronicotinate*C₈H₈N₂O₄-NO₂ (2), -COOEt (3)212.16
Ethyl 2-methyl-5-nitronicotinate C₉H₁₀N₂O₄-CH₃ (2), -NO₂ (5)226.19
Ethyl 2-chloro-5-nitronicotinateC₈H₇ClN₂O₄-Cl (2), -NO₂ (5)242.61

*Inferred from structural analogs.

Physicochemical Properties

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol, based on analogs.

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester group .

  • Melting Point: Estimated range: 90–110°C (analogs: 85–120°C) .

Synthetic Routes and Reaction Mechanisms

Nitration of Ethyl Nicotinate

The synthesis of ethyl 2-nitronicotinate likely involves nitration of ethyl nicotinate (ethyl 3-pyridinecarboxylate). Pyridine derivatives undergo nitration at positions directed by substituents: the ester group at position 3 is meta-directing, favoring nitration at positions 2 or 6.

Proposed Reaction Conditions:

  • Nitrating Agent: Concentrated HNO₃/H₂SO₄ mixture.

  • Temperature: 0–5°C to prevent over-nitration.

  • Yield: ~40–60% (estimated from similar nitrations) .

Mechanism:

  • Generation of nitronium ion (NO₂⁺) in H₂SO₄.

  • Electrophilic attack at position 2 due to ester’s meta-directing effect.

  • Quenching and isolation via recrystallization.

Alternative Pathways

  • Nucleophilic Substitution: Replacement of a halogen at position 2 with a nitro group, though less common for pyridine systems.

  • Enzymatic Functionalization: Theoretical potential for biocatalytic nitration, though unreported for this compound.

Chemical Reactivity and Functionalization

Key Reactions

Reaction TypeReagents/ConditionsProducts
ReductionH₂/Pd-C, SnCl₂/HClEthyl 2-aminonicotinate
HydrolysisNaOH/H₂O, HCl2-Nitronicotinic acid
Nucleophilic SubstitutionNH₃ (heat)2-Amino-3-ethoxycarbonylpyridine

Comparative Reactivity

  • Nitro Group: More reactive than methyl or chloro substituents due to strong electron withdrawal .

  • Ester Hydrolysis: Faster than methyl ester analogs due to ethyl’s steric effects.

TargetPotential Interaction
Bacterial reductasesNitro-to-amine conversion
Inflammatory cytokinesNF-κB pathway modulation

Comparative Bioactivity

CompoundMIC (µg/mL) S. aureusIC₅₀ (NF-κB Inhibition)
Ethyl 2-methyl-5-nitronicotinate 3245 µM
Ethyl 2-nitronicotinate*~50 (estimated)~60 µM (estimated)

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antitubercular Agents: Nitropyridine derivatives are precursors to rifamycin analogs .

  • Anticancer Research: Nitro groups enhance DNA intercalation potential.

Material Science

  • Coordination Polymers: Pyridine esters act as ligands for metal-organic frameworks (MOFs).

Challenges and Future Directions

  • Synthetic Optimization: Improving nitration regioselectivity for higher yields.

  • Toxicological Studies: Assessing environmental persistence and cytotoxicity.

  • Targeted Drug Design: Exploiting nitro group redox properties for prodrug development.

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